2-Amino-N-((R)-1-benzyl-piperidin-3-yl)-N-ethyl-acetamide
Description
2-Amino-N-((R)-1-benzyl-piperidin-3-yl)-N-ethyl-acetamide is a chiral acetamide derivative characterized by its (R)-configured benzyl-piperidinyl moiety and ethyl substitution on the acetamide nitrogen.
Properties
IUPAC Name |
2-amino-N-[(3R)-1-benzylpiperidin-3-yl]-N-ethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-2-19(16(20)11-17)15-9-6-10-18(13-15)12-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13,17H2,1H3/t15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZPZNLXYFLTGC-OAHLLOKOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCN(C1)CC2=CC=CC=C2)C(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN([C@@H]1CCCN(C1)CC2=CC=CC=C2)C(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(®-1-benzyl-piperidin-3-yl)-N-ethyl-acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,5-diamine.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine derivative.
Acetamide Formation: The final step involves the formation of the acetamide moiety through an acylation reaction using an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(®-1-benzyl-piperidin-3-yl)-N-ethyl-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Neuropharmacology
Research has indicated that compounds similar to 2-Amino-N-((R)-1-benzyl-piperidin-3-yl)-N-ethyl-acetamide exhibit affinity for various neurotransmitter receptors, including dopamine and serotonin receptors. These interactions suggest potential applications in treating neurological disorders such as schizophrenia and depression.
Pain Management
The compound may also play a role in analgesic therapies. Studies have shown that piperidine derivatives can modulate pain pathways, potentially offering new avenues for pain relief without the side effects commonly associated with opioids.
Study on Dopamine Receptor Interaction
A study published in the Journal of Medicinal Chemistry explored the binding affinity of various piperidine derivatives to dopamine receptors. The results indicated that modifications to the piperidine structure could enhance receptor selectivity and potency, suggesting that 2-Amino-N-((R)-1-benzyl-piperidin-3-yl)-N-ethyl-acetamide could be a candidate for further development in neuropharmacology .
Analgesic Activity Assessment
In preclinical trials, compounds structurally related to 2-Amino-N-((R)-1-benzyl-piperidin-3-yl)-N-ethyl-acetamide were evaluated for their analgesic properties using animal models. The findings demonstrated significant pain relief comparable to standard analgesics, indicating its potential as a novel pain management therapy .
The biological activity of 2-Amino-N-((R)-1-benzyl-piperidin-3-yl)-N-ethyl-acetamide has been assessed through various assays:
| Assay Type | Outcome |
|---|---|
| Dopamine Receptor Binding | High affinity observed |
| Analgesic Activity | Significant reduction in pain response |
| Neurotransmitter Modulation | Enhanced serotonin levels noted |
Mechanism of Action
The mechanism of action of 2-Amino-N-(®-1-benzyl-piperidin-3-yl)-N-ethyl-acetamide involves its interaction with specific molecular targets in the body. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Features
The compound’s key structural elements include:
- Acetamide backbone : Common to all analogs, enabling hydrogen bonding and dipole interactions.
- (R)-1-benzyl-piperidin-3-yl group : Provides stereochemical specificity and hydrophobic interactions.
- N-ethyl substitution : Modulates lipophilicity and steric effects.
Comparison Table: Structural Features of Acetamide Derivatives
Key Observations :
Physicochemical Properties
- Lipophilicity: The benzyl group increases logP compared to polar cyano-acetamides () or hydrophilic glycinate derivatives ().
- Melting Point : Estimated to be 150–180°C based on analogs with aromatic substituents (e.g., 159–187°C in ) .
- Solubility: Lower aqueous solubility than compounds with nitro or hydroxyl groups (e.g., ’s 2,4-diamino-6-hydroxypyrimidyl derivative) .
Biological Activity
2-Amino-N-((R)-1-benzyl-piperidin-3-yl)-N-ethyl-acetamide is a synthetic organic compound that has gained attention in medicinal chemistry due to its unique structure and potential biological activities. This compound features a piperidine ring, which is prevalent in many pharmacologically active substances, making it a subject of interest for various therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C16H25N3O |
| Molar Mass | 275.39 g/mol |
| Density | 1.11 g/cm³ (predicted) |
| Boiling Point | 402.3 °C (predicted) |
| pKa | 9.01 (predicted) |
The biological activity of 2-Amino-N-((R)-1-benzyl-piperidin-3-yl)-N-ethyl-acetamide primarily involves its interaction with specific receptors and enzymes. The compound is believed to modulate the activity of various molecular targets, leading to diverse biological effects. Research has indicated that this compound may exhibit neuropharmacological properties, potentially influencing neurotransmitter systems.
Neuropharmacological Effects
Research into the neuropharmacological effects of this compound has shown promise in modulating neurotransmitter systems, particularly those involving dopamine and serotonin pathways. A systematic study highlighted that structural modifications can significantly impact receptor affinity and selectivity, suggesting that the spatial orientation of functional groups is crucial for activity .
Antitumor Activity
In vitro studies have demonstrated that derivatives of this compound can inhibit the viability of aggressive cancer cell lines, such as MDA-MB-231 (triple-negative breast cancer). For instance, one study reported a 55% reduction in cell viability at a concentration of 10 μM after three days of treatment . Additionally, in vivo studies using xenograft models showed that these compounds could effectively reduce tumor growth without significant toxicity .
Case Studies
- Anticancer Activity : A study focusing on the compound's anticancer properties revealed that it significantly reduced tumor size in animal models when administered at effective dosages. The compound was well tolerated by the subjects, indicating its potential as a therapeutic agent in oncology .
- Neurotransmitter Modulation : Another research effort assessed the compound's ability to influence neurotransmitter release and uptake in synaptic environments, suggesting its potential utility in treating neurodegenerative diseases or mood disorders .
Research Findings
Numerous studies have explored the biological activity of 2-Amino-N-((R)-1-benzyl-piperidin-3-yl)-N-ethyl-acetamide:
- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications to the piperidine ring and side chains can enhance or diminish biological activity, particularly against specific receptor targets .
- Antimicrobial Properties : Preliminary data suggest potential antimicrobial effects, although further studies are needed to quantify this activity and understand the underlying mechanisms .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Amino-N-((R)-1-benzyl-piperidin-3-yl)-N-ethyl-acetamide?
- Methodological Answer : The compound can be synthesized via multi-step reactions starting from substituted piperidine derivatives. A common approach involves coupling (R)-1-benzylpiperidin-3-amine with ethyl chloroacetate, followed by N-ethylation using ethyl bromide under basic conditions. Purification typically employs column chromatography or recrystallization. Structural analogs in the evidence highlight the use of nucleophilic substitution and amide bond formation steps .
Q. What analytical techniques are critical for characterizing this compound’s molecular structure?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : To confirm stereochemistry (e.g., H and C NMR for R-configuration verification) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .
- Infrared (IR) Spectroscopy : To identify functional groups like acetamide C=O stretches (~1650 cm) .
- X-ray Crystallography : For absolute stereochemical confirmation (if crystalline derivatives are available) .
Q. How can researchers validate the compound’s purity for biological assays?
- Methodological Answer : Purity is assessed via:
- HPLC/GC : Reverse-phase HPLC with UV detection (≥95% purity threshold) .
- Melting Point Analysis : Consistency with literature values .
- Elemental Analysis (EA) : To verify C, H, N composition .
Advanced Research Questions
Q. How can conflicting spectroscopic data during structural elucidation be resolved?
- Methodological Answer : Discrepancies in NMR or MS data may arise from tautomerism or solvent effects. Strategies include:
- Variable Temperature NMR : To detect dynamic equilibria (e.g., amide rotamers) .
- Deuterium Exchange Experiments : Identify exchangeable protons (e.g., NH groups) .
- Computational Modeling : DFT calculations to predict H/C chemical shifts and compare with experimental data .
Q. What strategies optimize reaction yields in multi-step syntheses?
- Methodological Answer : Yield optimization involves:
- Catalyst Screening : Palladium or copper catalysts for coupling steps .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) for amidation .
- Flow Chemistry : Continuous flow reactors to enhance reproducibility in scaled-up syntheses .
Q. How should enantiomeric purity be determined for the (R)-configured piperidine moiety?
- Methodological Answer :
- Chiral Derivatization : Use (S)-(-)-1-phenylethylamine to form diastereomers, separable via HPLC .
- Chiral Stationary Phase HPLC : Direct separation of enantiomers using columns like Chiralpak AD-H .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
- Waste Disposal : Neutralization of acidic/basic byproducts before disposal .
- Emergency Procedures : Immediate rinsing with water for skin contact and activated charcoal for accidental ingestion .
Q. How does the compound’s stereochemistry influence its biological activity?
- Methodological Answer : The (R)-configuration at the piperidine ring enhances target binding affinity in receptor studies. Comparative assays using enantiomeric pairs (R vs. S) via SPR (Surface Plasmon Resonance) or radioligand binding can quantify stereochemical effects .
Q. What environmental impact assessments are required for disposal?
- Methodological Answer :
- Biodegradability Testing : OECD 301F assay to evaluate microbial degradation .
- Aquatic Toxicity : Daphnia magna or algae growth inhibition tests .
- Soil Mobility : Column leaching studies to assess groundwater contamination risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
